molecular formula C11H13ClFNS B2468498 2-(6-Fluoro-2-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride CAS No. 2418695-23-3

2-(6-Fluoro-2-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride

Cat. No.: B2468498
CAS No.: 2418695-23-3
M. Wt: 245.74
InChI Key: CBGQBKSPYXLNGP-UHFFFAOYSA-N
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Description

2-(6-Fluoro-2-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-(6-Fluoro-2-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride typically involves several steps. One common method includes the radical bromination of 2-fluoro-6-methylbenzoic acid, followed by nucleophilic substitution to phthalimide. The carboxylic acid group is then attached to the allosteric motif through an amination reaction . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

2-(6-Fluoro-2-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like methanesulfonic acid and potassium t-butoxide

Scientific Research Applications

2-(6-Fluoro-2-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Researchers are exploring its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-2-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(6-Fluoro-2-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities. Similar compounds include other benzothiophene derivatives, such as:

    2-Fluoro-6-methylbenzoic acid: Used in the synthesis of various pharmaceuticals.

    Indole derivatives: Known for their wide range of biological activities. These compounds share some structural similarities but differ in their specific applications and biological effects.

Properties

IUPAC Name

2-(6-fluoro-2-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNS.ClH/c1-7-9(4-5-13)10-3-2-8(12)6-11(10)14-7;/h2-3,6H,4-5,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGQBKSPYXLNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)C=C(C=C2)F)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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